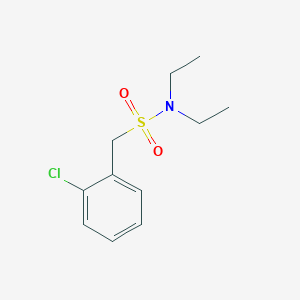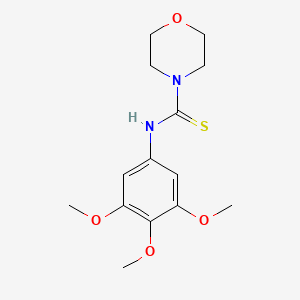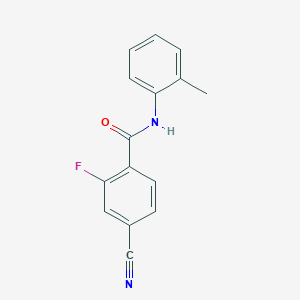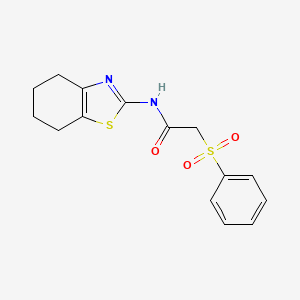
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide
説明
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide, also known as Miltefosine, is a phosphocholine analogue that has been used as an anti-cancer and anti-leishmanial drug. It is a small molecule with a molecular weight of 407.98 g/mol and is soluble in organic solvents like ethanol, methanol, and DMSO.
作用機序
The mechanism of action of 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide involves its interaction with cell membranes. It is known to accumulate in the cell membrane, leading to changes in its structure and function. 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide also inhibits the activity of enzymes like PI3K, Akt, and mTOR, leading to the induction of apoptosis in cancer cells. In leishmanial parasites, 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide targets the cell membrane, leading to the loss of membrane integrity and eventual death of the parasite.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide also inhibits the growth of leishmanial parasites, leading to their death. Additionally, 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.
実験室実験の利点と制限
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide is also soluble in organic solvents, making it easy to prepare solutions of different concentrations. However, 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has some limitations for lab experiments. It is not water-soluble, which limits its use in experiments involving aqueous solutions. Additionally, 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has a short half-life, which limits its use in long-term experiments.
将来の方向性
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has potential future directions in various scientific research applications. It can be used in the development of new anti-cancer and anti-leishmanial drugs. Additionally, 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide can be used in the treatment of other diseases like Alzheimer's, Parkinson's, and multiple sclerosis. Future research can also focus on the development of new synthesis methods for 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide, which can improve its yield and purity.
Conclusion:
In conclusion, 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide is a small molecule with potential applications in various scientific research fields. It has been shown to have anti-cancer and anti-leishmanial properties, and can also be used in the treatment of other diseases. 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide's mechanism of action involves its interaction with cell membranes, leading to changes in their structure and function. 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has advantages and limitations for lab experiments, and future research can focus on its development and application in new scientific fields.
科学的研究の応用
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has been used in various scientific research applications, including anti-cancer and anti-leishmanial studies. It has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide also inhibits the growth of leishmanial parasites by targeting their cell membrane, leading to their death. Additionally, 1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide has been used in the treatment of other diseases like Alzheimer's, Parkinson's, and multiple sclerosis.
特性
IUPAC Name |
1-(2-chlorophenyl)-N,N-diethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-3-13(4-2)16(14,15)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBUDBZWMNMYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4393917.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4393930.png)

![{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4393940.png)
![N-benzyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4393952.png)
![6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride](/img/structure/B4393969.png)
![methyl 5-[(3,4-dimethoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4393972.png)
![N-[2-ethoxy-5-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4393988.png)

![N-{2-[4-(4-isopropoxybenzoyl)-1-piperazinyl]ethyl}isonicotinamide](/img/structure/B4394003.png)
![ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4394006.png)